N-(2-cyano-4,5-diethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-cyano-4,5-diethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, diethoxyphenyl group, and a pyrrolidin-1-ylsulfonyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then reacted with a sulfonyl chloride to introduce the pyrrolidin-1-ylsulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated intermediate with a benzoyl chloride derivative to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-diethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Scientific Research Applications
N-(2-cyano-4,5-diethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(2-cyano-4,5-dimethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
N-(2-cyano-4,5-diethoxyphenyl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H25N3O5S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H25N3O5S/c1-3-29-20-13-17(15-23)19(14-21(20)30-4-2)24-22(26)16-8-7-9-18(12-16)31(27,28)25-10-5-6-11-25/h7-9,12-14H,3-6,10-11H2,1-2H3,(H,24,26) |
InChI Key |
MRQQHYJHTLKJOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3)OCC |
Origin of Product |
United States |
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